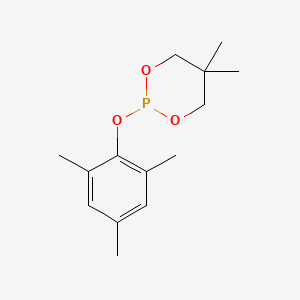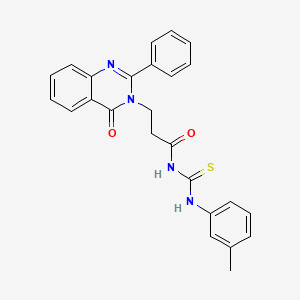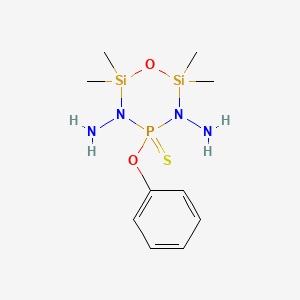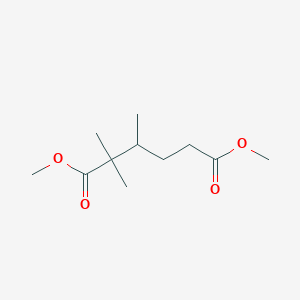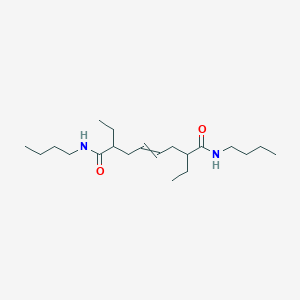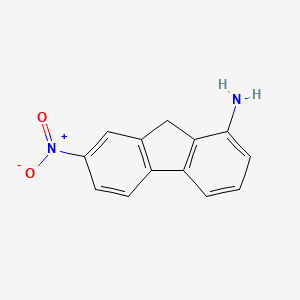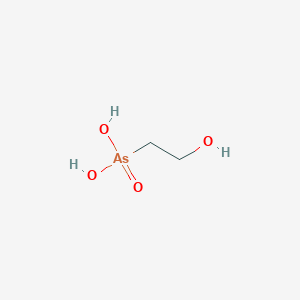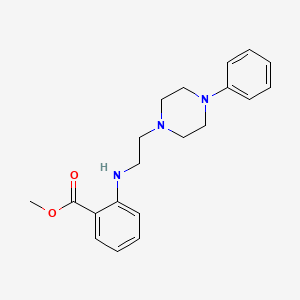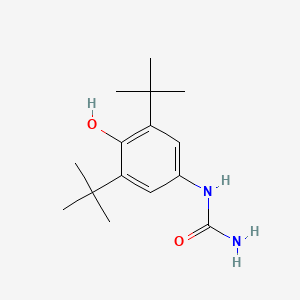
N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea: is a synthetic organic compound known for its antioxidant properties. It is derived from phenolic compounds and is often used in various industrial and pharmaceutical applications due to its stability and effectiveness in preventing oxidation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea typically involves the reaction of 3,5-di-tert-butyl-4-hydroxyaniline with phosgene or a phosgene substitute under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is then treated with a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the urea group under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant to enhance the stability of drugs.
Industry: Employed in the production of plastics, rubbers, and other materials to improve their longevity and resistance to oxidation.
Wirkmechanismus
The antioxidant properties of N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea are primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and materials from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxytoluene
Comparison: N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea is unique due to its urea functional group, which enhances its stability and solubility compared to other similar phenolic compounds. While other compounds like 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and 3,5-Di-tert-butyl-4-hydroxytoluene are also effective antioxidants, the presence of the urea group in this compound provides additional benefits in terms of reactivity and application versatility.
Eigenschaften
CAS-Nummer |
70022-38-7 |
|---|---|
Molekularformel |
C15H24N2O2 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
(3,5-ditert-butyl-4-hydroxyphenyl)urea |
InChI |
InChI=1S/C15H24N2O2/c1-14(2,3)10-7-9(17-13(16)19)8-11(12(10)18)15(4,5)6/h7-8,18H,1-6H3,(H3,16,17,19) |
InChI-Schlüssel |
FSYIXKIXKDGIGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


